molecular formula C7H6F3NO2S B1345625 4-(Trifluoromethylsulfonyl)aniline CAS No. 473-27-8

4-(Trifluoromethylsulfonyl)aniline

Cat. No.: B1345625
CAS No.: 473-27-8
M. Wt: 225.19 g/mol
InChI Key: GNVFCXUZQGCXPB-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)aniline, also known as p-(trifluoromethylsulfonyl)aniline, is an aniline derivative . It has a molecular weight of 225.19 .


Synthesis Analysis

This compound may be used in the preparation of 1-azido-4(trifluoromethanesufonyl)benzene .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound may be used in the preparation of 1-azido-4(trifluoromethanesufonyl)benzene .


Physical And Chemical Properties Analysis

This compound has a melting point of 96 °C (lit.) . Its density is predicted to be 1.502±0.06 g/cm3 .

Scientific Research Applications

Chemical Structure and Properties

  • Molecular Symmetry and Structure : 4-(Trifluoromethylsulfonyl)aniline shows non-crystallographic twofold symmetry, with SO2CF3 residues flanking a benzene ring. This arrangement leads to the formation of a sequence of 12-membered synthons within a supramolecular chain (Boechat et al., 2010).

Polymerization and Conductivity

  • Interpolyelectrolyte Complexes : Chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid results in interpolyelectrolyte complexes with high proton and electrical conductivity (Boeva & Sergeyev, 2014).
  • Polyaniline Synthesis : Sulfonated polyaniline, synthesized from 4-aminodiphenylamine-2-sulfonic acid, exhibits properties like solubility in aqueous base and polar solvents, and a room temperature dc conductivity indicative of considerable disorder (Royappa et al., 2001).
  • Dearomatization in Aniline Complexes : η2-Aniline complexes of pentaammineosmium(II) show regioselective, chemospecific, and stereospecific reactions with electrophiles, enabling further functionalization and complete dearomatization of aniline ligands (Kolis et al., 1996).

Material Science Applications

  • Conducting Polyaniline Copolymers : Poly(aniline-co-N-(4-sulfophenyl)aniline) copolymers show varied conductivities, demonstrating the potential for tailored electrical properties in material applications (Nguyen et al., 1994).
  • Nanocomposite Membrane Modification : Modification of perfluorinated sulfocationic membranes with aniline polymerization can significantly enhance transport properties like conductivity, diffusion, and electroosmotic permeability (Berezina et al., 2009).

Optical and Spectroscopic Applications

  • Quantum Mechanical and Spectroscopic Study : Studies on 4-[(4-aminobenzene) sulfonyl] aniline provide insights into its vibrational spectra, NMR chemical shifts, and other electronic properties, indicating potential applications in material science and spectroscopy (Muthu & Maheswari, 2012).
  • Two-Photon Enhancement in Organic Nanorods : N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline demonstrates significant enhancement in two-photon excited fluorescence, suggesting applications in nonlinear optics and solid-state organic devices (Raymond et al., 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-(Trifluoromethylsulfonyl)aniline has been identified as an inhibitor of the vanilloid receptor TRPV1 . The TRPV1 receptor plays a crucial role in the body’s response to pain, heat, and inflammation.

Mode of Action

The compound interacts with the TRPV1 receptor, inhibiting its function . This inhibition can lead to a decrease in pain sensation, as the receptor is less able to respond to stimuli that would normally cause a pain response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic AMP cascade . This cascade is involved in many cellular processes, including the transmission of pain signals. By inhibiting the TRPV1 receptor, the compound can disrupt this cascade, potentially leading to a reduction in pain sensation.

Result of Action

The primary result of this compound’s action is the inhibition of long-term potentiation , which is the strengthening of synapses due to repeated stimulation. This inhibition can lead to a decrease in pain sensation, as the neural pathways involved in pain transmission are less able to strengthen their connections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethylsulfonyl)aniline plays a significant role in biochemical reactions, particularly as an inhibitor of the vanilloid receptor TRPV1 . This receptor is involved in the detection and regulation of body temperature and pain. By inhibiting TRPV1, this compound can modulate pain perception and inflammatory responses. Additionally, this compound interacts with enzymes and proteins involved in the cyclic AMP cascade, influencing intracellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit long-term potentiation, a process that strengthens synapses based on recent patterns of activity . This inhibition can affect neuronal communication and plasticity. Furthermore, this compound can deplete intracellular calcium stores, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the vanilloid receptor TRPV1, inhibiting its activity and thereby reducing pain and inflammation . Additionally, this compound can act as a nucleophile, participating in covalent bond formation and contributing to the creation of coordination complexes . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it continues to inhibit TRPV1 and deplete calcium stores .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits TRPV1 and modulates pain perception without significant adverse effects . At higher doses, toxic effects such as severe respiratory distress and skin irritation have been observed . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s influence on the cyclic AMP cascade further underscores its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to modulate intracellular calcium levels also affects its distribution and activity within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, such as in the vicinity of TRPV1 receptors or within calcium storage sites .

Properties

IUPAC Name

4-(trifluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVFCXUZQGCXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197087
Record name 4-Aminophenyl trifluoromethyl sulphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-27-8
Record name 4-Aminophenyl trifluoromethyl sulphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl trifluoromethyl sulphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylsulfonyl)aniline
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Synthesis routes and methods

Procedure details

To a stirred solution of 0.1 g of palladium black in 4.4% formic acid-methanol is added 37.3 g (0.1 mole) of 4-triflyl-N,N-dibenzylaniline in 4.4% formic acid-methanol. The reaction is stirred under an argon atmosphere until complete as indicated by thin layer chromatographic analysis. The catalyst is removed by filtration and washed with additional portions of methanol followed by water. The combined methanol and water washes are evaporated, and compound B is purified by distillation.
Name
4-triflyl-N,N-dibenzylaniline
Quantity
37.3 g
Type
reactant
Reaction Step One
Name
formic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
formic acid methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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